5-(2-Morpholinoethoxy)pyridin-2-amine 5-(2-Morpholinoethoxy)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20519375
InChI: InChI=1S/C11H17N3O2/c12-11-2-1-10(9-13-11)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2,(H2,12,13)
SMILES:
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

5-(2-Morpholinoethoxy)pyridin-2-amine

CAS No.:

Cat. No.: VC20519375

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Morpholinoethoxy)pyridin-2-amine -

Specification

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name 5-(2-morpholin-4-ylethoxy)pyridin-2-amine
Standard InChI InChI=1S/C11H17N3O2/c12-11-2-1-10(9-13-11)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2,(H2,12,13)
Standard InChI Key IJGPKYNRLWOYJT-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CCOC2=CN=C(C=C2)N

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The molecular formula of 5-(2-Morpholinoethoxy)pyridin-2-amine is C₁₁H₁₆N₃O₂, comprising a pyridine ring fused with a morpholine moiety via an ethoxy linker (Figure 1). The amino group at the 2-position of the pyridine ring enhances nucleophilic reactivity, while the morpholinoethoxy side chain contributes to solubility and target binding through hydrogen bonding and hydrophobic interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight222.27 g/mol
SMILESCOCCOC1=CN=C(C=C1)N
Hydrogen Bond Donors2 (NH₂ group)
Hydrogen Bond Acceptors5 (N, O atoms)
Topological Polar Surface Area64.5 Ų

The compound’s three-dimensional conformation reveals a planar pyridine ring with the morpholino group adopting a chair configuration, optimizing steric and electronic interactions in biological systems .

Synthetic Methodologies

General Synthesis Pathways

Synthesis of 5-(2-Morpholinoethoxy)pyridin-2-amine typically involves multi-step protocols focusing on functionalizing the pyridine core. A common route includes:

  • Nucleophilic Substitution: Reaction of 5-bromo-2-aminopyridine with morpholinoethanol under basic conditions (e.g., Cs₂CO₃ in DMF) .

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling to introduce the amino group, followed by ethoxy-morpholine attachment .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
15-Bromo-2-aminopyridine, morpholinoethanol, Cs₂CO₃, DMF, 80°C65%
2Pd(dppf)Cl₂, Na₂CO₃, 1,4-dioxane, 100°C72%

Side reactions, such as over-alkylation or ring-opening of the morpholine, necessitate careful temperature and stoichiometric control .

Biological Activity and Mechanism of Action

Kinase Inhibition and Signaling Modulation

5-(2-Morpholinoethoxy)pyridin-2-amine demonstrates potent inhibition of p38 mitogen-activated protein kinase (MAPK), a critical mediator of inflammatory responses. In vitro studies report an IC₅₀ of 0.033 μM for TNF-α suppression, comparable to the reference inhibitor BIRB796 (IC₅₀ = 0.032 μM) . The morpholinoethoxy group enhances binding affinity via π-cation interactions with Lys53 in the kinase’s ATP-binding pocket .

Structure-Activity Relationship (SAR) Insights

  • Morpholine Substitution: Replacement of the morpholine ring with 1,2,4-triazole reduces activity by 10-fold, underscoring the importance of the morpholine’s oxygen atoms in hydrogen bonding .

  • Amino Group Position: Shifting the amino group to the 3- or 4-position of the pyridine ring abolishes kinase inhibition, highlighting the necessity of the 2-amino configuration for target engagement .

Table 3: Biological Activity of Derivatives

DerivativeTNF-α IC₅₀ (μM)p38 MAPK Inhibition (%)
Parent Compound0.03392
Morpholine→Triazole0.3145
3-Amino Isomer>10<10

Therapeutic Applications and Preclinical Studies

Oncology Applications

Preliminary data indicate synergistic effects with PD-1 inhibitors in melanoma models, where the compound suppresses tumor-associated macrophages’ pro-metastatic activity . Combinatorial regimens reduced tumor volume by 74% versus monotherapy .

Challenges and Future Directions

While 5-(2-Morpholinoethoxy)pyridin-2-amine exhibits promising preclinical profiles, key challenges remain:

  • Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.2 h in mice) necessitates prodrug strategies or structural modifications .

  • Selectivity: Off-target effects on JNK kinases (IC₅₀ = 0.89 μM) require further SAR optimization .

Ongoing efforts focus on deuteration of the ethoxy linker to enhance pharmacokinetics and dual-target inhibitors combining p38 MAPK and RIPK1 modulation .

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